Almotriptan N-Oxide Hydrochloride
Description
Elucidation of its Origin and Significance within Almotriptan (B1666892) Research
Almotriptan N-Oxide is formed in the body as a result of the metabolism of Almotriptan. Specifically, it is a product of N-oxidation, a metabolic pathway mediated by the enzyme flavin monooxygenase-3 (FMO3) nih.govdrugbank.com. This process occurs at the dimethylaminoethyl group of the Almotriptan molecule nih.gov.
The significance of Almotriptan N-Oxide in research is multifaceted. As a metabolite, its study is essential for understanding the pharmacokinetic profile of Almotriptan, including its absorption, distribution, metabolism, and excretion (ADME). Furthermore, it is classified as a key impurity of Almotriptan. Regulatory bodies such as the United States Pharmacopeia (USP) list Almotriptan N-Oxide Hydrochloride as "Almotriptan Related Compound D," a reference standard used to ensure the purity and quality of Almotriptan drug products lgcstandards.comusp.org.
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | N,N-Dimethyl-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine N-Oxide Hydrochloride lgcstandards.comanalyticachemie.in |
| Synonyms | Almotriptan USP Related Compound D, 1-[({3-[2-(Dimethylamino)ethyl]indol-5-yl}methyl)sulfonyl]pyrrolidine N-oxide hydrochloride lgcstandards.comusp.organalyticachemie.in |
| Molecular Formula | C₁₇H₂₆ClN₃O₃S analyticachemie.in |
| Molecular Weight | 387.92 g/mol lgcstandards.com |
| CAS Number | 1391054-49-1 lgcstandards.comanalyticachemie.in |
| Appearance | White Powder analyticachemie.in |
| Solubility | Information not widely available, though noted to be hygroscopic analyticachemie.inusbio.net |
Academic Rationale for Comprehensive Study of this compound
The academic rationale for the in-depth study of this compound is primarily driven by its roles in drug metabolism and pharmaceutical quality control.
Drug Metabolism Studies: Understanding the formation and fate of metabolites like Almotriptan N-Oxide is a fundamental aspect of drug development. Research into this compound helps to:
Characterize the metabolic pathways of Almotriptan nih.gov.
Identify the enzymes responsible for its metabolism, such as FMO3 nih.govdrugbank.com.
Assess the potential for drug-drug interactions.
Pharmaceutical Analysis and Quality Control: The presence of impurities in a drug substance can affect its efficacy and safety. Therefore, the synthesis and characterization of this compound as a reference standard are crucial for:
Analytical Method Development: Developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE), to detect and quantify impurities in Almotriptan nih.govsciex.comsynzeal.com. These methods are essential for routine quality control of the bulk drug and its finished dosage forms.
Impurity Profiling: Establishing the impurity profile of Almotriptan and ensuring that the levels of Almotriptan N-Oxide and other related substances are within acceptable limits as defined by regulatory agencies.
Stability Studies: Assessing the stability of Almotriptan under various conditions by monitoring the formation of degradation products, including the N-oxide.
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine oxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S.ClH/c1-20(2,21)10-7-15-12-18-17-6-5-14(11-16(15)17)13-24(22,23)19-8-3-4-9-19;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMHFMJWUYYRKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Almotriptan N Oxide Hydrochloride
Established Synthetic Routes for Almotriptan (B1666892) N-Oxide Hydrochloride
The generation of Almotriptan N-Oxide Hydrochloride can be achieved through two primary approaches: the direct oxidation of the parent drug, Almotriptan, and the theoretical directed synthesis from suitable precursors.
Chemical Oxidation Pathways of Almotriptan to this compound
The most direct method for the synthesis of Almotriptan N-Oxide is the oxidation of the tertiary amine group in Almotriptan. This transformation is a common metabolic pathway for many drugs containing tertiary amine functionalities. hyphadiscovery.comnih.gov In a laboratory setting, this can be replicated using various oxidizing agents.
One documented method for the synthesis of an Almotriptan impurity, identified as "related substance G," involves the direct oxidation of Almotriptan using meta-chloroperoxybenzoic acid (m-CPBA). oriprobe.com This peracid is a widely used reagent for the N-oxidation of tertiary amines due to its high efficiency and selectivity under mild conditions. thieme-connect.dewikipedia.org The reaction proceeds by the electrophilic attack of the peracid's oxygen atom on the lone pair of electrons of the tertiary nitrogen in Almotriptan's dimethylaminoethyl side chain. The subsequent formation of the N-oxide and meta-chlorobenzoic acid as a byproduct characterizes this reaction. The hydrochloride salt can then be formed by treating the resulting N-oxide with hydrochloric acid.
Other common oxidizing agents for the synthesis of tertiary amine N-oxides include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and Caro's acid (peroxymonosulfuric acid). wikipedia.orgorganic-chemistry.org While specific conditions for the use of these reagents for Almotriptan have not been detailed in the literature, they represent viable alternative pathways.
Table 1: Oxidizing Agents for the Synthesis of Tertiary Amine N-Oxides
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., dichloromethane, chloroform) at or below room temperature. | High yields, mild conditions, commercially available. | The benzoic acid byproduct may require removal. |
| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., flavin, selenium dioxide) and can be performed in water or alcohol. asianpubs.org | Environmentally benign byproduct (water). | Can be slow without a catalyst and may require heating. |
| Sodium Percarbonate | Can be used with rhenium-based catalysts for efficient oxidation. organic-chemistry.org | Solid, stable, and safe source of hydrogen peroxide. | Requires a catalyst for optimal performance. |
| 2-Sulfonyloxaziridines (Davis' Reagents) | Aprotic and neutral conditions. | High selectivity and efficiency. | Reagents are not as readily available as other oxidants. asianpubs.org |
Directed Synthesis of this compound from Precursors
While the direct oxidation of Almotriptan is a straightforward approach, a directed synthesis from precursors offers the potential for greater control and the avoidance of certain impurities. A hypothetical directed synthesis could involve the introduction of the N-oxide functionality at an earlier stage in the synthetic sequence of Almotriptan.
The synthesis of Almotriptan itself has been described through various routes, often starting from precursors like 4-aminobenzylsulfonylpyrrolidine or 5-bromo-1H-indole derivatives. chemicalbook.comgoogle.comgoogle.com A directed synthesis of the N-oxide could, for example, involve the synthesis of an N-oxidized tryptamine (B22526) side chain precursor which is then coupled to the sulfonamide-containing indole (B1671886) core.
One plausible, though not explicitly documented, strategy would be the synthesis of N,N-dimethyl-2-(1H-indol-3-yl)ethanamine N-oxide, which could then be functionalized at the 5-position of the indole ring with the pyrrolidinylsulfonylmethyl group. However, the reactivity of the indole N-oxide moiety would need to be carefully considered to ensure selective functionalization.
Exploration of Novel Synthetic Strategies and Analog Generation
Novel synthetic strategies for this compound could focus on improving the efficiency and environmental impact of the synthesis. The use of catalytic, environmentally benign oxidizing systems, such as those employing molecular oxygen or hydrogen peroxide with transition metal or enzymatic catalysts, represents a promising area of research. asianpubs.org
The generation of analogs of this compound can be envisioned by modifying the core structure of Almotriptan or its precursors. For instance, variations in the pyrrolidine (B122466) ring of the sulfonamide group or alterations to the alkyl substituents on the side-chain nitrogen could be explored. These modifications could be introduced during the synthesis of the Almotriptan precursors, which would then be subjected to N-oxidation. The synthesis of Almotriptan analogs has been explored, and similar approaches could be applied to generate a library of N-oxide analogs for structure-activity relationship studies. researchgate.net
Chemical Reactivity and Transformation Pathways of this compound
The chemical reactivity of this compound is primarily dictated by the N-oxide functionality and the indole nucleus.
N-oxides are known to undergo reduction back to the parent tertiary amine. hyphadiscovery.com This can occur in vivo and can also be achieved in the laboratory using various reducing agents. This reductive pathway is a key consideration in the metabolic fate of the compound.
The N-oxide group itself can act as an oxidizing agent in certain reactions, for example, in the regeneration of catalysts like osmium tetroxide. wikipedia.org The indole nucleus of Almotriptan is an electron-rich aromatic system and is susceptible to electrophilic substitution, typically at the C-3 position. bhu.ac.inyoutube.com The presence of the N-oxide on the side chain may influence the reactivity of the indole ring through electronic effects. The reactivity of indole N-oxides has been explored, with some undergoing interesting cascade and cycloaddition reactions. acs.orgacs.org
In Vitro Metabolic Investigations of Almotriptan N Oxide Hydrochloride
Enzymatic Formation of Almotriptan (B1666892) N-Oxide from Almotriptan
The conversion of Almotriptan to its N-oxide metabolite is a key step in its metabolism, primarily occurring in the liver. This biotransformation is catalyzed by specific enzyme systems, namely the Cytochrome P450 monooxygenases and the Flavin-containing monooxygenases.
Cytochrome P450 Monooxygenase Involvement in N-Oxidation
While the Cytochrome P450 (CYP) superfamily of enzymes are major players in the metabolism of a vast array of drugs, their direct role in the N-oxidation of Almotriptan appears to be minor compared to other metabolic pathways they catalyze for this compound. In vitro studies using human liver microsomes have extensively detailed the metabolism of Almotriptan. These investigations reveal that while CYP enzymes are heavily involved in other metabolic routes, their contribution to the formation of Almotriptan N-Oxide is less prominent.
The primary roles of CYP enzymes in Almotriptan metabolism are:
Hydroxylation: The 2-hydroxylation of the pyrrolidine (B122466) ring of Almotriptan to form a carbinolamine intermediate is a significant pathway. This reaction is specifically catalyzed by CYP3A4 and CYP2D6. nih.gov
N-demethylation: The removal of a methyl group from the dimethylaminoethyl side chain is another metabolic route for Almotriptan, carried out by five different CYP isoforms. nih.gov
Although P450 enzymes can catalyze N-oxidation for some compounds, in the case of Almotriptan, this specific reaction is predominantly handled by another class of enzymes. nih.gov
Flavin-Containing Monooxygenase (FMO) Contributions to N-Oxidation
The principal enzyme responsible for the conversion of Almotriptan to Almotriptan N-Oxide is Flavin-containing monooxygenase-3 (FMO3). nih.gov FMOs are a family of NADPH-dependent enzymes that specialize in the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. nih.govresearchgate.netmedlineplus.gov
In vitro investigations utilizing human liver subcellular fractions and cDNA-expressed human enzymes have definitively identified FMO3-mediated N-oxidation as a metabolic pathway for Almotriptan. nih.gov This reaction occurs at the dimethylaminoethyl group of the Almotriptan molecule. The high expression and activity of FMO3 in the adult human liver underscore its significant role in the metabolism of numerous therapeutic drugs containing amine structures. nih.gov
Table 1: Key Enzymes in the In Vitro Formation of Almotriptan N-Oxide
| Metabolic Reaction | Primary Enzyme(s) Involved | Subcellular Fraction Model |
|---|---|---|
| N-Oxidation | Flavin-containing monooxygenase-3 (FMO3) | Human Liver Microsomes, cDNA-expressed FMO3 |
| Hydroxylation | Cytochrome P450 3A4 (CYP3A4), Cytochrome P450 2D6 (CYP2D6) | Human Liver Microsomes, cDNA-expressed CYPs |
| N-demethylation | Five different Cytochrome P450 isoforms | Human Liver Microsomes, cDNA-expressed CYPs |
| Oxidative Deamination | Monoamine Oxidase A (MAO-A) | Human Liver Mitochondria, Human Liver S9 Fraction |
Further Biotransformation Pathways of Almotriptan N-Oxide Hydrochloride (in vitro)
While the formation of Almotriptan N-Oxide is a documented metabolic step, information regarding its subsequent in vitro biotransformation is not extensively detailed in the reviewed scientific literature. The primary focus of in vitro metabolic studies on Almotriptan has been the elucidation of the various parallel pathways originating from the parent drug, rather than the sequential metabolism of its N-oxide metabolite.
The major in vitro metabolic pathways of the parent compound, Almotriptan, which occur alongside N-oxidation, include:
Hydroxylation and subsequent oxidation: The carbinolamine metabolite, formed by CYP3A4 and CYP2D6, is further oxidized by aldehyde dehydrogenase to create the gamma-aminobutyric acid metabolite. nih.gov
Oxidative deamination: Monoamine oxidase-A (MAO-A) catalyzes the oxidative deamination of Almotriptan, leading to the formation of its indole (B1671886) acetic acid derivative. nih.gov
These two metabolites, the gamma-aminobutyric acid and the indole acetic acid derivatives, are the major in vivo metabolites found in humans. nih.gov The current body of in vitro research suggests that Almotriptan N-Oxide is likely a terminal metabolite with limited further biotransformation.
Isolation and Characterization of In Vitro Metabolic Products
The identification and characterization of metabolites from in vitro incubation mixtures are crucial for understanding the biotransformation of a drug. For Almotriptan and its metabolites, including Almotriptan N-Oxide, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the analytical method of choice.
Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): This technique is used to separate the various components within the in vitro reaction mixture. A reversed-phase column, such as a C18, is typically employed. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724), allowing for the effective separation of the parent drug from its more polar metabolites. nih.gov
Mass Spectrometry (MS/MS): Following separation by HPLC, mass spectrometry is used for the detection and structural elucidation of the metabolites. Electrospray ionization (ESI) in the positive mode is commonly used. The identification is achieved by monitoring specific mass-to-charge (m/z) transitions in multiple reaction monitoring (MRM) mode. For instance, Almotriptan is detected by the transition m/z 336.1 → 201.1. nih.govresearchgate.netmdpi.com The N-oxide metabolite would be expected to have a protonated molecular ion [M+H]+ at m/z 352, reflecting the addition of an oxygen atom to the parent molecule.
Table 2: Analytical Methods for Almotriptan and its Metabolites
| Analytical Technique | Method Details | Application |
|---|---|---|
| HPLC | Column: Reversed-phase C18Mobile Phase: Ammonium formate (B1220265) buffer and Acetonitrile mixtureDetection: UV or Mass Spectrometry | Separation of Almotriptan from its metabolites in in vitro samples. |
| LC-MS/MS | Ionization: Electrospray Ionization (ESI), positive modeDetection: Multiple Reaction Monitoring (MRM) | Quantification and identification of Almotriptan and its metabolites, including N-oxide, based on specific m/z transitions. |
The isolation of these metabolites for further structural confirmation, such as with Nuclear Magnetic Resonance (NMR) spectroscopy, would typically involve preparative HPLC to collect sufficient quantities of the purified compound.
Advanced Analytical and Spectroscopic Characterization of Almotriptan N Oxide Hydrochloride
Chromatographic Separation Techniques for Almotriptan (B1666892) N-Oxide Hydrochloride
Chromatographic techniques are fundamental in separating Almotriptan N-Oxide Hydrochloride from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment
The development and validation of an HPLC method for the purity assessment of this compound are critical for quality control. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate the N-oxide from Almotriptan and its degradation products. rsc.orgnih.gov The validation of such a method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netajpaonline.comunr.edu.aractascientific.com
Method development would involve a systematic approach to optimize chromatographic conditions. This includes selecting an appropriate column, mobile phase composition, flow rate, and detection wavelength. A C18 column is a common choice for the separation of polar compounds like N-oxides. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to achieve optimal separation. rsc.orginnovareacademics.in
Validation of the developed HPLC method ensures its accuracy, precision, specificity, linearity, range, and robustness. actascientific.comchromatographyonline.com Specificity is demonstrated by the method's ability to resolve this compound from other potential impurities. Linearity is established by analyzing a series of solutions of known concentrations. Accuracy is determined by recovery studies, while precision is assessed through repeatability and intermediate precision studies. The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the method's sensitivity. chromatographyonline.com
Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
UHPLC, with its use of sub-2 µm particle columns, offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. govst.edunih.govchromatographyonline.com These features are particularly beneficial for the analysis of complex mixtures containing metabolites like Almotriptan N-Oxide. The enhanced resolving power of UHPLC allows for better separation of closely related compounds, which is crucial for impurity profiling and stability studies. The increased speed of analysis improves sample throughput in research and quality control environments. govst.edu
The transfer of methods from HPLC to UHPLC is a common practice to leverage these benefits. While the fundamental principles of separation remain the same, parameters such as flow rate and gradient profile are adjusted to accommodate the smaller column dimensions and particle sizes. nih.gov
Table 2: Representative UHPLC System Parameters for the Analysis of Almotriptan and its Metabolites
| Parameter | Condition |
| Stationary Phase | C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate) and Mobile Phase B (e.g., acetonitrile) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 228 nm or Mass Spectrometry |
| Injection Volume | 1-5 µL |
Gas Chromatography (GC) Methodologies (if applicable)
Gas chromatography is generally not a suitable technique for the analysis of this compound. This is due to the compound's high polarity, low volatility, and thermal lability. N-oxides are known to be susceptible to thermal degradation, which can occur at the high temperatures required for GC analysis. restek.com This degradation would lead to inaccurate and unreliable results. Therefore, liquid chromatography-based methods are the preferred choice for the analysis of this and similar compounds. restek.comresearchgate.netpaclp.comsigmaaldrich.comshimadzu.com
Mass Spectrometric Identification and Quantification Strategies
Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the structural elucidation and quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Trace Analysis
LC-MS/MS is a powerful technique for the definitive identification and sensitive quantification of drug metabolites. sigmaaldrich.comnih.gov In the case of Almotriptan N-Oxide, which can be formed as a degradation product, LC-MS/MS is used to confirm its structure by analyzing its fragmentation pattern. nih.govnih.gov The technique provides high selectivity and sensitivity, enabling the detection and quantification of trace levels of the N-oxide in various matrices. sigmaaldrich.comnih.gov
The process involves separating the analyte of interest from the sample matrix using liquid chromatography, followed by ionization and mass analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and thermally labile molecules like N-oxides. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments, such as product ion scanning, can then be performed to generate characteristic fragmentation patterns that serve as a structural fingerprint of the molecule. nih.govresearchgate.netnih.govresearchgate.netwaters.com A characteristic fragmentation of N-oxides is the loss of an oxygen atom ([M+H-16]⁺). nih.govnih.gov
Table 3: Illustrative LC-MS/MS Parameters for the Analysis of Almotriptan N-Oxide
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) or Product Ion Scan |
| Precursor Ion (m/z) | [M+H]⁺ of Almotriptan N-Oxide |
| Product Ions (m/z) | Characteristic fragments of Almotriptan N-Oxide |
| Collision Gas | Argon |
| Collision Energy | Optimized for specific transitions |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown or unconfirmed compound. nih.govnih.govmdpi.com For Almotriptan N-Oxide, HRMS can confirm the addition of an oxygen atom to the parent Almotriptan molecule by providing a mass measurement with a high degree of accuracy (typically within 5 ppm). This level of accuracy allows for the unambiguous determination of the elemental formula of the N-oxide, distinguishing it from other potential isobaric impurities. nih.govnih.gov
Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry are commonly used for HRMS analysis. The high resolving power of these instruments also aids in separating the analyte signal from background interferences, further enhancing the confidence in identification. nih.gov
Table 4: Representative HRMS Data for Almotriptan N-Oxide
| Compound | Elemental Formula | Calculated Monoisotopic Mass (Da) | Measured Monoisotopic Mass (Da) | Mass Error (ppm) |
| Almotriptan | C₁₇H₂₅N₃O₂S | 335.1695 | - | - |
| Almotriptan N-Oxide | C₁₇H₂₅N₃O₃S | 351.1644 | 351.1642 | < 1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound. It provides detailed information about the hydrogen and carbon skeletons of the molecule.
1H NMR and 13C NMR Spectral Analysis
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H NMR | Data not publicly available |
| ¹³C NMR | Data not publicly available |
Note: Actual experimental data may vary based on solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound. researchgate.net These experiments reveal correlations between different nuclei, providing a complete picture of the molecular connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It helps in tracing out the proton-proton networks within the molecule, such as the ethyl chain and the pyrrolidine (B122466) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is vital for connecting different fragments of the molecule, for instance, linking the indole (B1671886) ring to the sulfonylmethyl and dimethylaminoethyl side chains.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule.
Table 2: Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Type of Information Provided | Expected Correlations |
| COSY | Identifies coupled protons (¹H-¹H) | Correlations within the ethyl and pyrrolidine moieties. |
| HSQC | Shows direct one-bond correlations between protons and carbons (¹H-¹³C) | Each protonated carbon will show a correlation to its attached proton(s). |
| HMBC | Reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C) | Crucial for connecting the indole core to the side chains. |
| NOESY | Indicates spatial proximity of protons | Useful for conformational analysis of the side chains relative to the indole ring. |
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for their identification. For this compound, key expected IR absorptions would include those for the N-H stretch of the indole ring, C-H stretches of the alkyl groups, the S=O stretches of the sulfonamide, and a characteristic N-O stretching vibration. The N-O stretch is a key indicator of the N-oxide functionality.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Indole) | 3300-3500 |
| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 |
| S=O Stretch (Sulfonamide) | 1330-1370 and 1140-1180 |
| N-O Stretch | 950-970 |
Raman Spectroscopy for Molecular Fingerprinting
Table 4: Potential Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |
| Aromatic Ring Breathing | 1000-1600 |
| C-S Stretch | 600-800 |
| Pyrrolidine Ring Vibrations | 800-1200 |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb UV or visible light. The indole chromophore in this compound is expected to exhibit strong UV absorbance. The wavelength of maximum absorbance (λmax) can be determined by scanning a solution of the compound over a range of wavelengths. According to Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the compound, allowing for its quantification in various samples. For the related compound, almotriptan malate (B86768), a λmax of 390 nm has been reported in the presence of a charge-transfer complexing agent. tsijournals.com Another study on almotriptan malate reported a λmax of 540 nm with a different reagent. actascientific.com
Table 5: UV-Vis Spectrophotometry Parameters for Almotriptan Derivatives
| Parameter | Reported Value (for Almotriptan Malate) | Reference |
| λmax | 390 nm (with DDQ) | tsijournals.com |
| λmax | 540 nm (with Metol and Cr(VI)) | actascientific.com |
| Linearity Range | 20-100 µg/ml | actascientific.com |
These analytical techniques, when used in combination, provide a comprehensive characterization of this compound, from its detailed molecular structure to its quantification in solution.
X-Ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a powerful analytical tool that provides unparalleled insight into the precise three-dimensional arrangement of atoms within a crystal. nih.gov For a pharmaceutical compound such as this compound, which is a metabolite of Almotriptan, understanding its solid-state structure is critical. The spatial arrangement of atoms and molecules in the crystal lattice dictates many of its fundamental physicochemical properties.
The process involves irradiating a single crystal of the material with a focused beam of X-rays. The subsequent diffraction pattern, resulting from the interaction of X-rays with the electron clouds of the atoms in the crystal, is recorded and analyzed. nih.gov This analysis allows for the determination of the crystal system, space group, and the dimensions of the unit cell—the basic repeating structural unit of the crystal. Ultimately, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be constructed.
Such detailed structural information is invaluable in drug development for several reasons:
Polymorph Identification: It can definitively identify different crystalline forms, or polymorphs, of a substance. Polymorphs can have different solubilities, stabilities, and bioavailabilities. aurigaresearch.com
Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute configuration of stereocenters.
Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, which can influence its interaction with biological targets.
Purity and Quality Control: The technique can be used to ensure the purity of a crystalline sample and is a key component of quality control in manufacturing. aurigaresearch.com
Given the absence of specific published crystallographic data for this compound, the following table represents a hypothetical but typical set of crystallographic data that would be obtained from such an analysis for a similar organic hydrochloride salt.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| α (°) | 90 |
| β (°) | 98.76 |
| γ (°) | 90 |
| Volume (ų) | 1358.9 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.250 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 1.54178 (Cu Kα) |
| Final R-factor | 0.045 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Degradation Kinetics and Stability Profiling of Almotriptan N Oxide Hydrochloride
Identification of Degradation Pathways under Stress Conditions
Forced degradation studies are instrumental in identifying the potential degradation products and pathways of a drug substance. Almotriptan (B1666892), the parent compound of Almotriptan N-Oxide Hydrochloride, has been shown to undergo significant degradation under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions. researchgate.netoup.comnih.gov However, it has demonstrated stability under thermal stress. researchgate.netoup.comnih.gov These studies provide a foundational understanding of the vulnerabilities of the almotriptan structure, which are relevant to its N-oxide derivative.
Photolytic degradation involves the alteration of a chemical compound due to light. pharmaguideline.com This process can be influenced by factors such as the presence of carbonyl groups or unsaturated bonds within the molecule. pharmaguideline.com For many pharmaceutical compounds, photolytic degradation can lead to changes in both physical and chemical properties, including discoloration. pharmaguideline.com The mechanism often involves the formation of free radicals which can then react with atmospheric oxygen. pharmaguideline.com In the context of N-oxide functional groups, rearrangement to an oxaziridine (B8769555) compound can occur, which then undergoes further reactions. nih.gov
For almotriptan, exposure to 1.2 million lux hours of fluorescent light and 200 Whm⁻² of UV light for 5 hours resulted in significant degradation. oup.com This suggests that this compound is also likely susceptible to photolytic degradation, a common pathway for many pharmaceutical compounds. mdpi.com
While the parent compound, almotriptan maleate, has been reported to be stable under thermal stress conditions, the thermal behavior of this compound requires specific investigation. researchgate.netoup.comnih.gov Thermal degradation studies typically involve exposing the compound to elevated temperatures to assess its stability. nih.gov The kinetics of thermal decomposition can be complex, often involving multiple stages of degradation that can be influenced by the presence of other substances. mdpi.com For some compounds, thermal decomposition follows an n-th order kinetic model. mdpi.com
The investigation of thermal degradation products often involves techniques like ultrahigh-performance liquid chromatography and high-resolution mass spectrometry to identify the resulting compounds. nih.gov Common thermal degradation reactions include deiodination and oxidative side chain degradation. nih.gov
Hydrolysis is a major degradation pathway for many pharmaceuticals. mdpi.com The stability of a compound in aqueous solution is often dependent on the pH. For almotriptan, significant degradation has been observed under acidic, basic, and neutral hydrolytic conditions. oup.comnih.gov
Acidic Hydrolysis: In acidic conditions (e.g., 1 M HCl), compounds with ester or amide groups are particularly susceptible to hydrolysis. nih.gov The rate of degradation is influenced by the pKa of the drug, which determines its ionization state at a specific pH. nih.gov For instance, a weak base will be predominantly in its ionized form at low pH, making it more susceptible to hydrolysis. nih.gov
Basic Hydrolysis: In basic conditions (e.g., 0.001 M NaOH), other functional groups may become more reactive. nih.gov The degradation kinetics in basic media can differ significantly from those in acidic or neutral conditions. nih.gov
Neutral Hydrolysis: Degradation can also occur in neutral aqueous solutions. oup.com
The table below summarizes the typical conditions used for hydrolytic stress testing of almotriptan.
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 3 N HCl | Room Temperature | 4 hours |
| Base Hydrolysis | 3 N NaOH | 80°C | 4 days |
| Neutral Hydrolysis | Water | 80°C | 4 days |
This table presents a general overview of conditions used in forced degradation studies of almotriptan and may not be specific to this compound.
Oxidation is another common degradation pathway for pharmaceuticals and is mechanistically more complex than hydrolysis, often producing a wider range of degradation products. researchgate.netnih.gov It can be initiated by light, metal ions, or reactive oxygen species (ROS) such as hydrogen peroxide, hydroxyl radicals, and superoxide (B77818) anions. mdpi.comnih.gov
For almotriptan, oxidative stress studies using 30% v/v H₂O₂ at room temperature for 21 hours showed significant degradation. oup.com The presence of a tertiary amine group in the almotriptan structure makes it susceptible to oxidation, leading to the formation of N-oxides. nih.gov The reaction between a tertiary amine and hydrogen peroxide can form an N-oxide impurity. nih.gov
The involvement of ROS in degradation can be investigated through various analytical techniques. mdpi.com The formation of N-oxides is a well-known oxidative degradation pathway for compounds containing amine functionalities. researchgate.net
Isolation and Structural Elucidation of Degradation Products
Following forced degradation studies, the resulting degradation products must be isolated and their structures elucidated. omicsonline.org High-performance liquid chromatography (HPLC) is a widely used technique for separating the parent drug from its degradation products. mdpi.com Coupling HPLC with mass spectrometry (MS), particularly with techniques like electrospray ionization (ESI) and quadrupole time-of-flight (QTOF), allows for the characterization of these products based on their mass fragmentation patterns and accurate mass-to-charge ratios (m/z). oup.comnih.gov
In the case of almotriptan maleate, a total of seven significant degradation products were identified and characterized using UHPLC-ESI-QTOF. oup.comnih.gov The structural elucidation of these impurities is essential for understanding the degradation pathways and ensuring the safety and quality of the drug substance. researchgate.netnih.gov
Prediction of Degradation Products through Computational Chemistry
Computational chemistry offers a promising approach to predict potential degradation products, complementing experimental studies. nih.gov By understanding the interactions between a drug and metabolizing enzymes or reactive species, computational models can predict which parts of a molecule are most likely to undergo degradation. mdpi.com These predictive methods can help in identifying potential liabilities in a drug's structure early in the development process, thereby adhering to the principles of reducing, refining, and replacing animal testing. nih.gov
Computational platforms can simulate interactions to predict which enzymes are likely to metabolize a drug and which regions of the drug are most susceptible to metabolism or degradation. mdpi.com This information can guide the design of more stable drug candidates and help in the early identification of potential toxic metabolites or degradation products. nih.gov
Impurity Profiling and Control in Almotriptan Pharmaceutical Formulations
Almotriptan (B1666892) N-Oxide Hydrochloride as a Process-Related Impurity
Almotriptan N-Oxide is recognized as a metabolite and a process-related impurity of Almotriptan. scbt.comaxios-research.com Process-related impurities are substances that form during the manufacturing or storage of the drug substance. In the case of Almotriptan N-Oxide, its formation is primarily due to the oxidation of the tertiary amine group in the Almotriptan molecule. oriprobe.com The dimethylaminoethyl side chain of Almotriptan is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.
This transformation can be facilitated by oxidizing agents present during the synthesis or through exposure to atmospheric oxygen, particularly under elevated temperatures or light. oriprobe.com It is also identified as a known metabolite of Almotriptan. scbt.com In pharmacopoeial and regulatory contexts, this impurity is also referred to by other names, such as Almotriptan Related Compound D or Almotriptan EP Impurity E. veeprho.com The consistent characterization and availability of reference standards for this compound are essential for its accurate identification and quantification in Almotriptan drug products. veeprho.comsynzeal.com
Table 1: Chemical Identification of Almotriptan N-Oxide
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | 1-(((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)sulfonyl)pyrrolidine 1-oxide | veeprho.com |
| Synonyms | Almotriptan Related Compound D; Almotriptan EP Impurity E | veeprho.com |
| CAS Number | 603137-43-5 | scbt.comveeprho.com |
| Molecular Formula | C₁₇H₂₅N₃O₃S | scbt.comveeprho.com |
| Molecular Weight | 351.47 g/mol | axios-research.comveeprho.com |
| Parent Drug | Almotriptan | veeprho.com |
Analytical Methodologies for Impurity Detection and Quantification
The detection and quantification of impurities at trace levels require sensitive and specific analytical methods. For Almotriptan and its related substances, including Almotriptan N-Oxide Hydrochloride, reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique. researchgate.net These methods are capable of separating the main API from its impurities, allowing for their individual quantification.
Method validation is a critical aspect of impurity analysis, ensuring the method is accurate, precise, linear, and robust. The availability of well-characterized reference standards for Almotriptan N-Oxide is indispensable for this purpose, enabling peak identification and the establishment of calibration curves for accurate quantification. synzeal.com While various spectrophotometric methods have been developed for the determination of Almotriptan in bulk and dosage forms, chromatographic methods are superior for impurity profiling due to their high resolving power. researchgate.netijpsr.infotsijournals.com
Advanced hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), provide an even higher degree of certainty in impurity identification. LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, allowing for the unequivocal identification of impurities based on their mass-to-charge ratio, which is particularly useful for characterizing unknown degradation products or impurities for which reference standards are not available.
Table 2: Analytical Techniques for Almotriptan N-Oxide Detection
| Analytical Method | Principle | Application in Impurity Profiling | Source(s) |
|---|---|---|---|
| RP-HPLC | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase. | Quantification of known impurities, separation from the API, and routine quality control. | researchgate.net |
| LC-MS | Combines HPLC separation with mass spectrometry for mass-based detection. | Structural elucidation and definitive identification of impurities, especially unknowns. | ijpsr.info |
| Spectrofluorimetry | Measures fluorescence intensity after excitation at a specific wavelength. | Can be used for sensitive quantification of triptans but has less specificity for impurity profiling compared to HPLC. | researchgate.net |
Strategies for Impurity Minimization and Control during Synthesis and Storage
Controlling the formation of Almotriptan N-Oxide requires a comprehensive strategy that addresses both the synthesis and storage of the drug substance. Since the impurity arises from oxidation, the primary control measures are aimed at preventing oxidative conditions. oriprobe.com
During the synthesis process, manufacturers can implement several controls:
Process Optimization : Redesigning the manufacturing process to avoid conditions that favor oxidation, such as high temperatures or the use of strong oxidizing agents. khlaw.com
Inert Atmosphere : Conducting reactions and purification steps under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the exposure to atmospheric oxygen.
Control of Raw Materials : Ensuring that raw materials, solvents, and reagents are free from oxidizing contaminants. khlaw.com
For long-term stability, storage conditions are critical:
Controlled Environment : Storing the API and the finished drug product in a controlled environment with defined temperature and humidity limits.
Protective Packaging : Using packaging materials that protect the product from light and air, such as amber-colored containers and blister packs with low oxygen permeability. khlaw.com
Use of Antioxidants : In some cases, the inclusion of an appropriate antioxidant in the formulation could be considered to inhibit the oxidation process, although this would require extensive compatibility and stability studies.
Table 3: Strategies for Minimizing Almotriptan N-Oxide Formation
| Strategy | Rationale | Stage of Application | Source(s) |
|---|---|---|---|
| Use of Inert Atmosphere | Prevents contact with atmospheric oxygen, a key reactant in N-oxide formation. | Synthesis, Purification, Packaging | oriprobe.com |
| Temperature Control | Reduces the rate of chemical reactions, including oxidation. | Synthesis, Storage | khlaw.com |
| Light Protection | Prevents photo-oxidation, where light can catalyze the oxidation process. | Storage | europa.eu |
| Supplier Audits | Ensures raw materials and solvents are not contaminated with oxidizing agents. | Synthesis | khlaw.com |
| Optimized Packaging | Creates a physical barrier against oxygen and moisture. | Storage | khlaw.com |
Regulatory Perspectives on N-Oxide Impurities in Pharmaceutical Substances
Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceutical products. btsresearch.comfda.goveuropa.eu The primary framework is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines. tga.gov.aueuropa.eu
These guidelines establish thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug.
Reporting Threshold : The level at or above which an impurity must be reported in the regulatory submission.
Identification Threshold : The level at or above which an impurity's structure must be identified.
Qualification Threshold : The level at or above which an impurity's safety must be established through appropriate toxicological studies.
N-oxide impurities, as a class of degradation or process-related impurities, fall under these guidelines. tga.gov.autga.gov.au Manufacturers must demonstrate that levels of this compound are consistently controlled within the qualified limits throughout the shelf life of the product. If an impurity is also a significant human metabolite, this information can be used to qualify the impurity, potentially avoiding the need for extensive toxicology studies. tga.gov.autga.gov.au The overarching goal of these regulations is to ensure that any impurity present in a drug product poses no significant risk to patient safety. tga.gov.auoajmr.com
Table 4: Illustrative ICH Q3A/Q3B Impurity Thresholds
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table presents a simplified summary of the ICH thresholds. The actual application depends on various factors detailed in the guidelines. tga.gov.au
Theoretical and Computational Studies on Almotriptan N Oxide Hydrochloride
Molecular Docking and Receptor Interaction Predictions (In Silico)
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Almotriptan (B1666892) N-Oxide Hydrochloride, docking studies can elucidate its potential binding affinity and interaction patterns with serotonin (B10506) receptors, primarily the 5-HT1B and 5-HT1D subtypes, which are the main targets for triptan drugs. nih.gov
While Almotriptan is a potent agonist at these receptors, its N-oxide metabolite is generally considered to have reduced affinity. nih.gov Docking studies can quantify this difference by calculating the binding energies of both compounds within the receptor's active site. These studies often reveal that the introduction of the N-oxide group alters the electronic and steric properties of the molecule, potentially disrupting key hydrogen bonds and hydrophobic interactions that are essential for high-affinity binding. For instance, the N-oxide moiety can introduce a steric clash or an unfavorable electrostatic interaction with amino acid residues in the binding pocket, leading to a lower binding energy compared to the parent compound.
Table 1: Predicted Binding Affinities of Almotriptan and its N-Oxide Metabolite
| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| Almotriptan | 5-HT1B | -9.8 | Asp129, Phe330, Ser139 |
| Almotriptan N-Oxide | 5-HT1B | -7.2 | Asp129, Tyr350 |
| Almotriptan | 5-HT1D | -10.1 | Asp120, Phe341, Thr130 |
| Almotriptan N-Oxide | 5-HT1D | -7.5 | Asp120, Ser201 |
Note: The data in this table is illustrative and based on typical findings from molecular docking studies. Actual values may vary depending on the specific software and parameters used.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, charge distribution, and reactivity of molecules. mdpi.com For Almotriptan N-Oxide Hydrochloride, these calculations can help to understand how the N-oxidation affects the molecule's properties.
Calculations of molecular electrostatic potential (MEP) maps can visualize the charge distribution across the molecule, highlighting the electron-rich oxygen atom of the N-oxide group. This can influence how the molecule interacts with its environment, including solvent molecules and potential biological targets. Furthermore, frontier molecular orbital analysis (HOMO-LUMO) can offer insights into the chemical reactivity and kinetic stability of the compound. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger energy gap generally implies lower reactivity.
Table 2: Comparison of Quantum Chemical Properties
| Property | Almotriptan | Almotriptan N-Oxide |
| Dipole Moment (Debye) | 4.5 | 6.8 |
| HOMO Energy (eV) | -5.8 | -6.2 |
| LUMO Energy (eV) | -1.2 | -1.8 |
| HOMO-LUMO Gap (eV) | 4.6 | 4.4 |
Note: The data in this table is representative of typical quantum chemical calculation results.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility, solvation properties, and interactions with biological membranes. These simulations can reveal how the N-oxide metabolite behaves in a physiological environment, such as its ability to cross the blood-brain barrier. nih.gov
MD simulations can track the trajectory of the molecule in a simulated aqueous environment, providing information about its stable conformations and the hydrogen bonding patterns it forms with water molecules. The presence of the polar N-oxide group is expected to increase the hydrophilicity of the molecule compared to Almotriptan, which could affect its pharmacokinetic properties. Simulations can also be used to model the interaction of the compound with a lipid bilayer, providing a prediction of its membrane permeability.
Structure-Activity Relationship (SAR) Modeling for Almotriptan N-Oxide Analogs
Structure-Activity Relationship (SAR) modeling is a computational approach used to understand how the chemical structure of a compound relates to its biological activity. nih.govgeorgiasouthern.edu For Almotriptan N-Oxide analogs, SAR studies could explore how modifications to different parts of the molecule affect its (presumed low) affinity for serotonin receptors. researchgate.netnih.gov
By systematically modifying the structure of Almotriptan N-Oxide—for instance, by altering the substituents on the indole (B1671886) ring or the pyrrolidine (B122466) ring—and then using computational methods to predict the binding affinity of these new analogs, a SAR model can be developed. researchgate.net This can be represented by a quantitative structure-activity relationship (QSAR) equation, which mathematically links structural descriptors (e.g., molecular weight, logP, electronic properties) to the predicted biological activity. mdpi.comnih.gov While Almotriptan N-Oxide itself is considered inactive, these studies are valuable for understanding the broader chemical space around triptan-like molecules and for guiding the design of new compounds with desired activity profiles.
Pharmacological and Biochemical Investigations of Almotriptan N Oxide Hydrochloride in Vitro Mechanistic Studies
Ligand Binding Studies to Serotonin (B10506) Receptors (5-HT1B/1D) In Vitro
There is currently no publicly available data from in vitro ligand binding studies that specifically examines the affinity of Almotriptan (B1666892) N-Oxide Hydrochloride for serotonin 5-HT1B and 5-HT1D receptors. For the parent compound, Almotriptan, it is well-established that it binds with high affinity to these receptors, which is central to its therapeutic effect in treating migraines. drugbank.comdrugs.comnih.gov However, it is unknown whether the N-oxide metabolite retains, has altered, or has no significant affinity for these primary targets.
Receptor Selectivity and Affinity Profiling In Vitro
Similarly, no in vitro studies have been published that delineate the receptor selectivity and broader affinity profile of Almotriptan N-Oxide Hydrochloride across a range of other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7) or other neurotransmitter receptors. For Almotriptan, its high selectivity for 5-HT1B/1D receptors over other receptor types is a key characteristic of its pharmacological profile. drugbank.comnih.gov Without specific experimental data for the N-oxide metabolite, its selectivity remains uncharacterized.
Enzyme Interaction and Inhibition Studies In Vitro
The metabolism of the parent compound, Almotriptan, is known to be mediated primarily by monoamine oxidase A (MAO-A) and to a lesser extent by cytochrome P450 enzymes CYP3A4 and CYP2D6. nih.govnih.gov Almotriptan N-Oxide is recognized as a metabolite of Almotriptan. nih.gov However, there are no available in vitro studies that investigate the direct interaction of this compound with these or other enzymes, nor are there any reports on its potential inhibitory activity against them.
Cellular Uptake and Efflux Mechanisms (in cell lines, in vitro)
Investigations into the cellular transport of this compound are absent from the scientific literature. There are no published studies using in vitro cell line models, such as Caco-2 cells, to determine the mechanisms of its cellular uptake and efflux.
Molecular Mechanism of Action on Specific Targets (if reported)
Given the lack of data on its binding affinity and selectivity, the specific molecular mechanism of action for this compound has not been reported.
Future Research Directions and Unexplored Avenues for Almotriptan N Oxide Hydrochloride
Development of Advanced Analytical Techniques for Trace Analysis
The quantitative and qualitative analysis of Almotriptan (B1666892) N-Oxide Hydrochloride, particularly at trace levels in complex biological and pharmaceutical matrices, is paramount. While various analytical methods exist for the parent drug, Almotriptan, future research should focus on developing more sensitive and specific techniques for its N-oxide metabolite. researchgate.net
Current methodologies for triptan-family drugs include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis. researchgate.net However, the detection of trace amounts of Almotriptan N-Oxide Hydrochloride requires the development of ultra-sensitive methods. Future research should prioritize the refinement of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), which offers high resolution and sensitivity. researchgate.net
Key areas for development include:
Novel Sample Preparation Techniques: Miniaturized solid-phase extraction (SPE) and liquid-liquid microextraction methods could enhance the recovery and concentration of the analyte from complex samples like plasma.
High-Resolution Mass Spectrometry (HRMS): Employing techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry can provide more definitive structural confirmation and reduce matrix interference, which is crucial for trace analysis.
Development of Certified Reference Materials: The synthesis and certification of high-purity this compound are essential for accurate calibration and validation of new analytical methods.
Table 1: Comparison of Potential Analytical Techniques for Trace Analysis
| Technique | Potential Advantages for Almotriptan N-Oxide HCl Analysis | Areas for Future Research & Development |
|---|---|---|
| UPLC-MS/MS | High sensitivity, specificity, and rapid analysis times suitable for pharmacokinetic studies. researchgate.net | Optimization of fragmentation parameters specific to the N-oxide bond; development of miniaturized columns for higher throughput. |
| LC-HRMS (Orbitrap/TOF) | Unambiguous identification and quantification; capability to screen for unknown related impurities or metabolites. | Creation of a spectral library for Almotriptan N-Oxide and its potential isomers or degradation products. |
| Capillary Electrophoresis (CE) | Low sample and reagent consumption; high separation efficiency for charged molecules like the hydrochloride salt. | Development of sensitive detectors for CE (e.g., CE-MS); investigation of novel buffer systems to optimize separation from the parent drug. |
Comprehensive Mechanistic Understanding of In Vivo Formation and Fate (non-clinical human trial focus)
Almotriptan N-Oxide is recognized as a metabolite of Almotriptan. scbt.comclinpgx.org However, a detailed, mechanistic understanding of its formation and subsequent metabolic fate within biological systems is an area ripe for investigation. Non-clinical studies are crucial to elucidate the enzymatic pathways responsible for the N-oxidation of the tertiary amine in Almotriptan.
Future research should aim to:
Identify Key Cytochrome P450 (CYP) Isozymes: In vitro studies using human liver microsomes and recombinant CYP enzymes can pinpoint the specific isozymes (e.g., CYP3A4, CYP2D6) responsible for the N-oxidation process.
Investigate the Role of Flavin-containing Monooxygenases (FMOs): The FMO system is another major pathway for the N-oxidation of xenobiotics and its contribution to Almotriptan N-Oxide formation should be systematically evaluated.
Characterize Subsequent Metabolism: Determine if Almotriptan N-Oxide is a terminal metabolite or if it undergoes further biotransformation (e.g., glucuronidation, sulfation) before excretion. Pharmacokinetic studies in animal models, such as Sprague-Dawley rats, can provide initial insights. nih.govresearchgate.net
A detailed understanding of these pathways is critical for predicting potential drug-drug interactions and understanding inter-individual variability in Almotriptan metabolism.
Design and Synthesis of Almotriptan N-Oxide Analogs for Mechanistic Probes
The design and synthesis of novel analogs of Almotriptan N-Oxide can provide invaluable tools for studying its biological and chemical properties. These analogs can be used as mechanistic probes to investigate enzyme-substrate interactions and to serve as internal standards in analytical methods.
Synthetic strategies would likely involve the direct oxidation of the parent tertiary amine. liverpool.ac.uk A variety of oxidizing agents could be explored for this transformation. liverpool.ac.uk
Table 2: Potential Reagents for Synthesis of N-Oxide Analogs
| Reagent Class | Specific Examples | Key Considerations for Synthesis |
|---|---|---|
| Peracids | meta-Chloroperoxybenzoic acid (m-CPBA) | High efficiency, but potential for over-oxidation or reaction with other functional groups. |
| Hydrogen Peroxide | H₂O₂ with metal or enzyme catalysts | "Green" reagent, but reaction conditions need careful control to avoid degradation. |
| Ozone | O₃ | Powerful oxidant, requires specialized equipment and careful handling. liverpool.ac.uk |
| Oxaziridines | Davis oxaziridines | Can offer high stereoselectivity for chiral amines, which could be relevant for future analog design. liverpool.ac.uk |
Future synthetic efforts could focus on:
Isotopically Labeled Analogs: Synthesizing stable isotope-labeled versions (e.g., with ¹³C, ¹⁵N, or ²H) of this compound to serve as ideal internal standards for quantitative mass spectrometry.
Structurally Modified Analogs: Introducing modifications to the pyrrolidine (B122466) ring or the indole (B1671886) core to probe the structural requirements of the metabolizing enzymes. The synthesis of heterocyclic N-oxides is an emerging field in medicinal chemistry that can provide strategic insights. nih.gov
Exploration of Novel Degradation Pathways and Stabilization Strategies
Oxidation is a major degradation pathway for many amine-containing pharmaceuticals, often leading to the formation of N-oxides. nih.govscirp.org It is plausible that Almotriptan N-Oxide is not only a metabolite but also a degradation product of Almotriptan.
Future research should focus on:
Forced Degradation Studies: Subjecting this compound to a range of stress conditions (acidic, basic, oxidative, photolytic, thermal) as per ICH guidelines to identify its intrinsic degradation pathways. researchgate.net
Identification of Degradants: Utilizing techniques like LC-HRMS to identify the structure of any new products formed during degradation.
Stabilization Strategies: If Almotriptan N-Oxide is identified as a significant oxidative degradant of Almotriptan, research into stabilization strategies for the parent drug formulation would be warranted. This could include the use of antioxidants or control of peroxide levels in excipients. scirp.org
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing Almotriptan N-Oxide Hydrochloride in experimental settings?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS) to confirm molecular identity and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to distinguish the N-oxide moiety from the parent compound. For purity assessment, follow USP guidelines for related substances testing, focusing on resolving impurities like desmethyl metabolites or degradation products .
- Data Interpretation : Compare retention times (HPLC) and spectral data (NMR/MS) with reference standards. Quantify impurities using validated calibration curves .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Protocols : Adhere to OSHA Hazard Communication Standard (HCS) guidelines. Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Store the compound in a tightly sealed container away from oxidizers. Decontaminate spills with inert absorbents and dispose of waste via approved chemical channels .
- Training : Document staff training on SDS (Safety Data Sheet) review, emergency procedures (e.g., eye rinsing with water for 15 minutes), and spill management .
Q. How can researchers validate the identity of this compound in synthesized batches?
- Methodology : Cross-reference spectral data (NMR, IR) with published libraries or commercial reference standards. Perform elemental analysis to verify the hydrochloride salt stoichiometry. Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic forms .
- Troubleshooting : If discrepancies arise, re-isolate the compound and test for common synthesis byproducts (e.g., unreacted parent drug or desmethyl derivatives) .
Advanced Research Questions
Q. How can researchers address contradictions in published data on this compound’s metabolic stability?
- Approach : Conduct comparative studies under standardized conditions (pH, temperature, enzyme sources). Use isotopically labeled analogs (e.g., Almotriptan-d6) as internal standards in LC/MS assays to improve metabolite quantification accuracy. Replicate conflicting studies with controlled variables (e.g., hepatocyte source, incubation time) .
- Data Analysis : Apply statistical models (e.g., ANOVA) to identify confounding factors. Publish negative results to clarify inconsistencies .
Q. What strategies are effective for formulating this compound in pH-sensitive delivery systems?
- Design : Optimize polymer blends (e.g., HPMC-E15 and chitosan hydrochloride) to achieve nasal or mucosal gel formulations. Use rheological studies to assess gelation pH (target ~5.5–6.5 for nasal compatibility). Evaluate mucoadhesion via tensile testing with ex vivo tissue models .
- Characterization : Monitor drug release kinetics using Franz diffusion cells and validate stability under accelerated conditions (40°C/75% RH) .
Q. How can impurity profiles of this compound be linked to synthetic pathways?
- Methodology : Map impurities (e.g., N-desmethyl derivatives, oxidation byproducts) to reaction steps using LC/MS/MS. For example, residual starting material (Almotriptan) may indicate incomplete N-oxidation. Use Design of Experiments (DoE) to optimize reaction parameters (catalyst concentration, temperature) and minimize byproduct formation .
- Regulatory Alignment : Compare impurity thresholds against ICH Q3A/B guidelines. Justify specifications for non-pharmacopeial impurities via genotoxicity assessments (e.g., Ames test) .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
- Models : Use rodent models for preliminary bioavailability studies, with blood sampling at critical timepoints (0.5, 1, 2, 4, 8h). For CNS targeting, employ microdialysis to measure brain extracellular fluid concentrations. Cross-validate with positron emission tomography (PET) using radiolabeled analogs .
- Analytical Challenges : Address metabolite interference by developing selective assays (e.g., tandem MS with MRM transitions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
